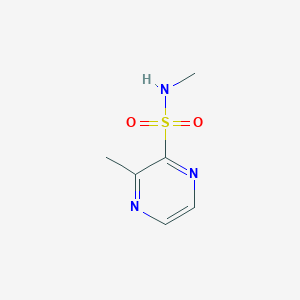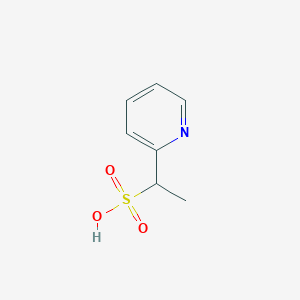
4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pyranone ring substituted with trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- typically involves the reaction of 4H-pyran-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyran-4-one: The parent compound without trimethylsilyl substitutions.
4,4-Dimethoxytetrahydro-4H-pyran: A related compound with methoxy groups instead of trimethylsilyl groups.
Tetrahydro-4H-pyran-4-one dimethyl acetal: Another derivative with different substituents.
Uniqueness
4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- is unique due to the presence of trimethylsilyl groups, which confer distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various synthetic and research applications.
Propiedades
Número CAS |
55557-21-6 |
|---|---|
Fórmula molecular |
C12H22O4Si2 |
Peso molecular |
286.47 g/mol |
Nombre IUPAC |
5-trimethylsilyloxy-2-(trimethylsilyloxymethyl)pyran-4-one |
InChI |
InChI=1S/C12H22O4Si2/c1-17(2,3)15-8-10-7-11(13)12(9-14-10)16-18(4,5)6/h7,9H,8H2,1-6H3 |
Clave InChI |
YBZFOZISWWXREG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC1=CC(=O)C(=CO1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


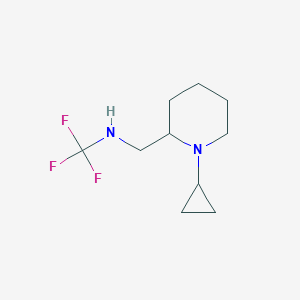
![(2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid](/img/structure/B13945394.png)
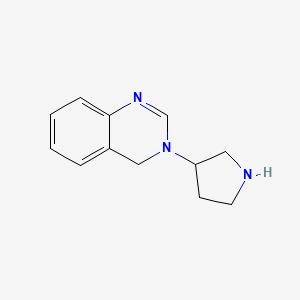
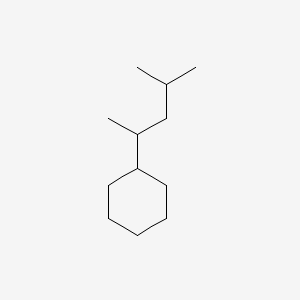
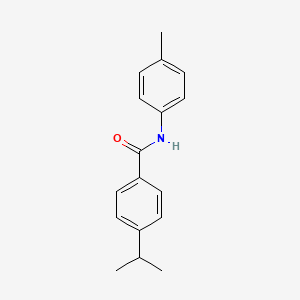

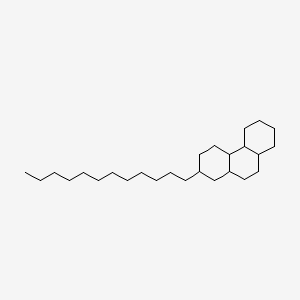
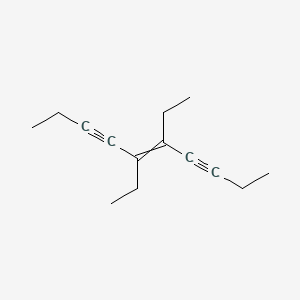
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
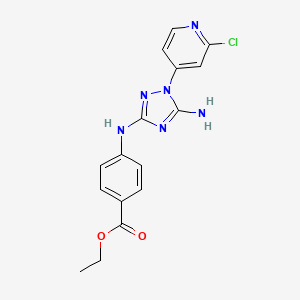
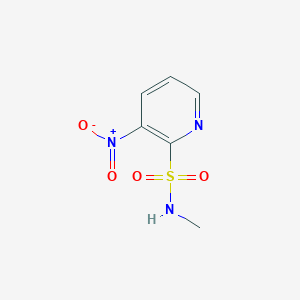
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)
